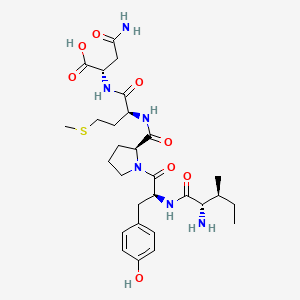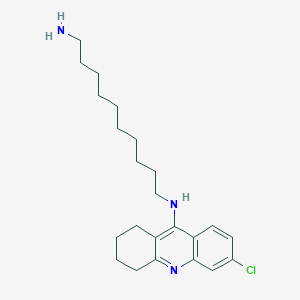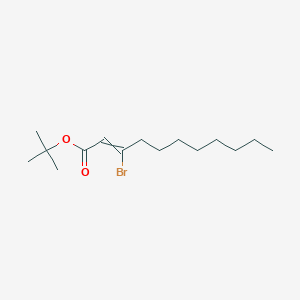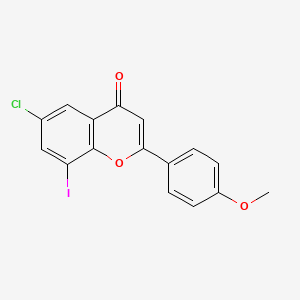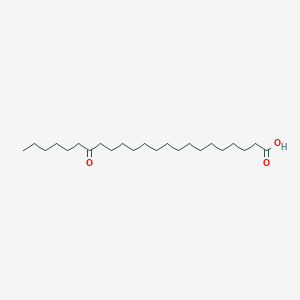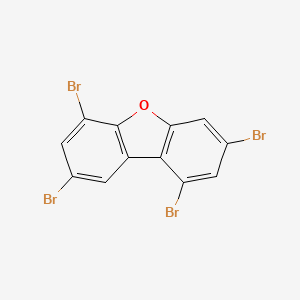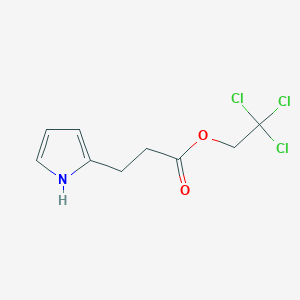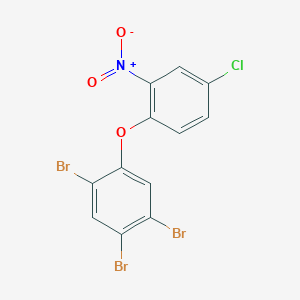
1,2,4-Tribromo-5-(4-chloro-2-nitrophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Tribromo-5-(4-chloro-2-nitrophenoxy)benzene is an organic compound characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring. This compound is notable for its complex structure and the presence of multiple halogen atoms, which can influence its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tribromo-5-(4-chloro-2-nitrophenoxy)benzene typically involves multiple steps, including halogenation, nitration, and etherification. One common synthetic route includes:
Halogenation: Bromination of benzene to introduce bromine atoms at specific positions.
Nitration: Introduction of a nitro group through nitration reactions.
Etherification: Formation of the ether linkage by reacting a phenol derivative with a halogenated benzene compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Tribromo-5-(4-chloro-2-nitrophenoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted by other groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation, affecting the nitro or other functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1,2,4-Tribromo-5-(4-chloro-2-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-Tribromo-5-(4-chloro-2-nitrophenoxy)benzene involves its interaction with molecular targets, influenced by its halogen and nitro groups. These functional groups can participate in various chemical interactions, affecting biological pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Tribromobenzene: Lacks the nitro and chloro groups, making it less reactive in certain contexts.
2,4-Dichloro-1-(4-nitrophenoxy)benzene: Similar structure but with chlorine atoms instead of bromine, affecting its reactivity and applications.
Properties
CAS No. |
551950-40-4 |
|---|---|
Molecular Formula |
C12H5Br3ClNO3 |
Molecular Weight |
486.34 g/mol |
IUPAC Name |
1,2,4-tribromo-5-(4-chloro-2-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H5Br3ClNO3/c13-7-4-9(15)12(5-8(7)14)20-11-2-1-6(16)3-10(11)17(18)19/h1-5H |
InChI Key |
QCDFDEVAZYGOCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])OC2=CC(=C(C=C2Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



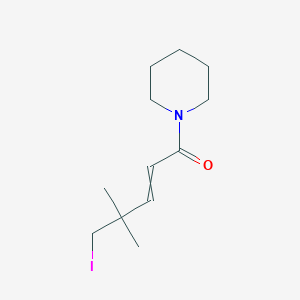
![Benzamide, N-[2-(2,6-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14212877.png)

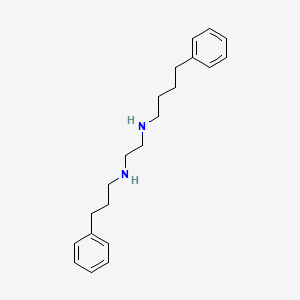
![2H-Azepin-2-one, 1-[1-(2-bromo-4-methylphenyl)ethenyl]hexahydro-](/img/structure/B14212892.png)
![(1S,2S,5S)-2-Methyl-3-oxo-5-(propan-2-yl)bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14212895.png)
